[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[1-(cyclobutylmethyl)pyrazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-4-9-5-11-12(7-9)6-8-2-1-3-8;;/h5,7-8H,1-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJXRHVXYFOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a pyrazole ring and a methanamine group. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is with a molecular weight of 165.24 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Attachment of the Cyclobutylmethyl Group : This is accomplished via nucleophilic substitution, where cyclobutylmethyl halide reacts with the pyrazole derivative.
- Introduction of the Methanamine Group : The final step involves reacting the intermediate with methylamine and subsequently adding hydrochloric acid to form the dihydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The pyrazole ring is known for its ability to modulate enzyme activity, while the cyclobutylmethyl group may enhance binding affinity to target sites. The methanamine group facilitates hydrogen bonding, further influencing biochemical pathways.
Therapeutic Potential
Research indicates that compounds with similar pyrazole structures have exhibited a broad spectrum of biological activities, including:
- Anticancer Activity : Some pyrazole derivatives have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cell cycle regulation. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
- Anti-inflammatory Effects : Pyrazole-containing drugs like celecoxib are well-known for their anti-inflammatory properties, suggesting that this compound may also possess similar effects .
Case Study 1: Anticancer Activity
A study focused on a series of pyrazole derivatives reported that compounds structurally similar to [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine exhibited potent CDK2 inhibitory activity with sub-micromolar antiproliferative effects against various cancer cell lines. The most potent analog showed an IC50 value of 0.005 µM against CDK2 and induced cell cycle arrest and apoptosis in ovarian cancer cells .
Case Study 2: Anti-inflammatory Potential
Research on pyrazole derivatives has highlighted their effectiveness as anti-inflammatory agents. For example, compounds containing a similar pyrazole core were found to inhibit prostaglandin synthesis, leading to reduced inflammation in animal models. This suggests that this compound might also exhibit such properties .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H15N3·2HCl | Potential anticancer and anti-inflammatory effects |
| Celecoxib | C17H17ClN2O2S | COX-2 inhibitor; anti-inflammatory |
| Rimonabant | C22H21Cl2N2O2 | Cannabinoid receptor antagonist; anti-obesity |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated formula for dihydrochloride salt. †Molecular weight estimated from analogous structures. §Piperidine-based analog included for contrast.
Key Observations
Propargyl: Facilitates bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery . Iodo: Provides a handle for isotopic labeling or further functionalization via cross-coupling reactions .
Solubility and Salt Forms :
- Dihydrochloride salts (e.g., target compound and analog) improve aqueous solubility, critical for in vitro assays .
- Neutral forms (e.g., compound) may require organic solvents for handling .
Ring System Variations :
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or enones under acidic conditions. Microwave-assisted organic synthesis has been demonstrated to significantly reduce reaction times and improve yields for similar pyrazole derivatives, as reported in literature involving pyrazole carboxanilides.
- Reaction conditions: Acid catalysis (e.g., HCl), ethanol or DMF as solvent.
- Microwave irradiation: Used to accelerate cyclization and dehydration steps.
- Example: Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyls followed by reduction to amines.
Introduction of Cyclobutylmethyl Group
The cyclobutylmethyl substituent is introduced by alkylation of the pyrazole nitrogen with cyclobutylmethyl bromide or similar alkyl halides under basic conditions.
- Typical base: Potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Temperature: Controlled heating to optimize yield and minimize side reactions.
This step yields 1-(cyclobutylmethyl)-1H-pyrazol-4-amine as the free base.
Conversion to Methanamine Derivative
The methanamine functionality at the 4-position of the pyrazole ring is introduced by nucleophilic substitution or reductive amination strategies starting from 4-halopyrazoles or 4-hydroxypyrazoles.
- Reduction methods: Catalytic hydrogenation (Pd/C) or chemical reduction.
- Alternative: Direct amination using ammonia or amine sources under controlled conditions.
Formation of Dihydrochloride Salt
The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.
- Purpose: Enhances compound stability, crystallinity, and water solubility.
- Procedure: Addition of excess HCl gas or concentrated HCl solution to the amine solution, followed by isolation of the salt by filtration or crystallization.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine + 1,3-dicarbonyl, acid, MW | Pyrazole core intermediate |
| 2 | N-Alkylation | Cyclobutylmethyl bromide, base, DMF | 1-(cyclobutylmethyl)-1H-pyrazol-4-amine (free base) |
| 3 | Amination/Reduction | Catalytic hydrogenation or reductive amination | Methanamine derivative |
| 4 | Salt formation | HCl addition | [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride |
Research Findings and Optimization Data
Microwave-assisted synthesis has been shown to reduce reaction times from days to minutes while improving yields in pyrazole chemistry. For example, the dehydration of intermediates to form aromatic pyrazoles is efficiently achieved at elevated temperatures (160–205 °C) under microwave irradiation with acid catalysis.
Optimization of alkylation reaction conditions is critical to maximize yield and purity. Reaction temperature, base choice, and solvent polarity influence the selectivity toward N-alkylation versus side reactions.
Salt formation with hydrochloric acid is a straightforward step but requires careful control of stoichiometry to ensure formation of the dihydrochloride salt rather than mono-hydrochloride or free base.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Cyclocondensation | Acid catalysis, ethanol or DMF, MW heating | Rapid ring formation, high yield |
| N-Alkylation | Cyclobutylmethyl bromide, K2CO3, DMF, 50–80 °C | Selective N-alkylation |
| Amination/Reduction | Pd/C hydrogenation, H2 gas, RT-50 °C | Clean conversion to amine |
| Salt formation | HCl (conc. or gas), room temp, aqueous or organic solvent | Stable dihydrochloride salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
